Isofloridoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

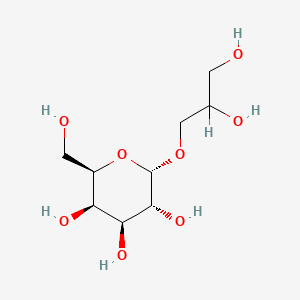

Isofloridoside is a galactosylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding alpha-D-galactopyranoside. It is an alpha-D-galactoside and a galactosylglycerol. It derives from a glycerol.

Scientific Research Applications

Nutritional Applications

Isofloridoside is recognized for its potential as a functional food ingredient due to its bioactive properties. Research indicates that it can serve as a source of energy and may possess health benefits beyond basic nutrition.

- Functional Foods : this compound is increasingly marketed as a functional food component, promoting health benefits such as anti-inflammatory effects and potential disease prevention. Its presence in algal-derived foods is linked to enhanced nutritional profiles, contributing to dietary modulation of gut microbiota .

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it a candidate for protective applications against oxidative stress.

- Cellular Protection : A study demonstrated that D-Isofloridoside (a variant of this compound) effectively mitigates alcohol-induced oxidative stress in human hepatoma cells (HepG2). It reduced reactive oxygen species (ROS) levels and DNA damage while enhancing the expression of protective proteins such as superoxide dismutase .

Table 1: Effects of D-Isofloridoside on HepG2 Cells

| Parameter | Control Group | D-Isofloridoside Treatment |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| DNA Damage | High | Reduced |

| Superoxide Dismutase (SOD) | Low | Increased |

| B-cell Lymphoma-2 (Bcl-2) | Low | Increased |

| Cleaved Caspase-3 | High | Reduced |

Stress Response Mechanism

This compound plays a role in the stress response of algae, particularly under desiccation conditions.

- Desiccation Stress : In Porphyra umbilicalis, this compound levels were analyzed under desiccation stress, revealing its accumulation during periods of water loss and subsequent rehydration. This suggests a protective mechanism that aids in cellular recovery from environmental stressors .

Table 2: this compound Levels During Desiccation

| Treatment Condition | This compound Content (μmol/g F.W.) |

|---|---|

| Hydrated Control | 40-50 |

| 1-Hour Dehydration | 38 |

| 3-Hour Dehydration | 37 |

| Rehydration | 45 |

Biochemical Synthesis

The synthesis of this compound through enzymatic processes presents opportunities for industrial applications.

- Enzymatic Production : Research has identified specific enzymes capable of synthesizing this compound via transglycosylation reactions. For instance, α-galactosidase from Alicyclobacillus hesperidum was utilized to catalyze the production of this compound from galactose and glycerol with notable efficiency .

Table 3: Enzymatic Synthesis Parameters

| Enzyme Source | Substrate Used | Conversion Rate (%) |

|---|---|---|

| α-Galactosidase (Alicyclobacillus) | Galactose + Glycerol | 23 |

Properties

CAS No. |

4649-46-1 |

|---|---|

Molecular Formula |

C9H18O8 |

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9+/m1/s1 |

InChI Key |

NHJUPBDCSOGIKX-KJUJXXMOSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Synonyms |

(2R)-glyceryl-beta-D-galactopyranoside (beta-D)-(R)-isomer of isofloridoside (beta-D)-(S)-isomer of isofloridoside (beta-D)-isomer of isofloridoside (R)-isomer of isofloridoside 3-O-galactopyranosyl-sn-glycerol 3-O-galactopyranosylglycerol alpha-galactosylglycerol beta-D-galactoside, 2,3-dihydroxypropyl of isofloridoside D-glyceryl beta-galactopyranoside galactoside, 2,3-dihydroxypropyl of isofloridoside isofloridoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.